molecular formula C21H28N6O9 B10786665 Dnp-GPLG

Dnp-GPLG

Cat. No.: B10786665
M. Wt: 508.5 g/mol
InChI Key: XUBYXAPZNZRFNB-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dnp-GPLG involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of glycine using a 2,4-dinitrophenyl group. This is followed by the sequential addition of L-proline, L-leucine, and glycine residues. The final product is obtained after deprotection and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid resin support. After synthesis, the peptide is cleaved from the resin, deprotected, and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Scientific Research Applications

Dnp-GPLG is widely used in scientific research, particularly in the study of matrix metalloproteinases. These enzymes play crucial roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. By using this compound as a substrate, researchers can measure the activity of these enzymes and screen for potential inhibitors .

In addition to its use in enzymology, this compound is also employed in the development of diagnostic assays and therapeutic agents. Its ability to serve as a negative control makes it a valuable tool in validating the specificity and efficacy of new drugs targeting matrix metalloproteinases .

Mechanism of Action

Dnp-GPLG exerts its effects by serving as a substrate for matrix metalloproteinases. These enzymes recognize and bind to the peptide sequence, catalyzing the hydrolysis of the peptide bond. The cleavage of this compound results in the release of smaller peptide fragments, which can be detected and quantified using various analytical techniques .

The molecular targets of this compound are the active sites of matrix metalloproteinases, where the catalytic zinc ion plays a crucial role in the hydrolysis reaction. The binding of this compound to the enzyme induces conformational changes that facilitate the cleavage of the peptide bond .

Properties

Molecular Formula

C21H28N6O9

Molecular Weight

508.5 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[2-(2,4-dinitroanilino)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C21H28N6O9/c1-12(2)8-15(20(31)23-11-19(29)30)24-21(32)16-4-3-7-25(16)18(28)10-22-14-6-5-13(26(33)34)9-17(14)27(35)36/h5-6,9,12,15-16,22H,3-4,7-8,10-11H2,1-2H3,(H,23,31)(H,24,32)(H,29,30)/t15-,16-/m0/s1

InChI Key

XUBYXAPZNZRFNB-HOTGVXAUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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